N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in the central nervous system.
Mechanism of Action
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By blocking the binding of glutamate to the receptor, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide prevents the influx of calcium ions and the subsequent depolarization of the postsynaptic neuron.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In addition to blocking the AMPA receptor, it has been shown to inhibit the release of glutamate and to modulate the activity of other ion channels. It has also been shown to have neuroprotective effects in models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide in lab experiments is its specificity for the AMPA receptor subtype, which allows researchers to study the role of this receptor in isolation. However, its competitive binding mechanism means that high concentrations of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide are required to fully block the receptor, which can lead to off-target effects.
Future Directions
There are a number of potential future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide. One area of interest is the development of more specific and potent AMPA receptor antagonists. Another area of interest is the use of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide in combination with other drugs to treat neurodegenerative diseases. Finally, there is ongoing research into the role of glutamate receptors in addiction and mood disorders, which could lead to new therapeutic approaches using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide and other glutamate receptor modulators.
Synthesis Methods
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide can be synthesized using a multi-step process involving the reaction of 2-cyclohexen-1-one with ethylamine, followed by the reaction of the resulting compound with 3-nitrobenzaldehyde and acryloyl chloride.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide is commonly used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It is also used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-17(18-12-11-14-5-2-1-3-6-14)10-9-15-7-4-8-16(13-15)19(21)22/h4-5,7-10,13H,1-3,6,11-12H2,(H,18,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYKYLWVLNGRN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.